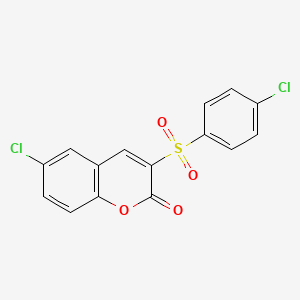

6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one

CAS No.: 866013-21-0

Cat. No.: VC5021040

Molecular Formula: C15H8Cl2O4S

Molecular Weight: 355.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866013-21-0 |

|---|---|

| Molecular Formula | C15H8Cl2O4S |

| Molecular Weight | 355.19 |

| IUPAC Name | 6-chloro-3-(4-chlorophenyl)sulfonylchromen-2-one |

| Standard InChI | InChI=1S/C15H8Cl2O4S/c16-10-1-4-12(5-2-10)22(19,20)14-8-9-7-11(17)3-6-13(9)21-15(14)18/h1-8H |

| Standard InChI Key | UZWMLEOSPVPRJT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Cl |

Introduction

6-Chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromone class, characterized by the presence of a sulfonyl group attached to a chlorobenzene moiety. This compound is notable for its unique structure, which combines a chromone backbone with a sulfonyl group, providing distinct chemical properties and potential biological activities.

Synthesis and Chemical Characteristics

The synthesis of 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one involves several steps, often starting with the preparation of the chromone backbone followed by the introduction of the sulfonyl group. The compound is generally soluble in various organic solvents, which facilitates its handling and application in research settings.

Solubility and Stability

-

Solubility: Soluble in organic solvents such as chloroform, methanol, and dimethyl sulfoxide.

-

Thermal Stability: While specific melting points are not widely reported, compounds in this class typically exhibit good thermal stability, which is advantageous for various applications.

Biological Activity and Potential Applications

Although specific biological activity data for 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one is limited, compounds with similar structures have shown potential as antimicrobial and anticancer agents. The mechanism of action often involves the inhibition of specific enzymes or interaction with cellular receptors, modulating biological pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 6-Chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one | Contains a monochlorobenzene sulfonyl group | Lacks dichloro substitution |

| 3-(3,4-Dichlorobenzenesulfonyl)-2H-chromen-2-one | Contains a dichlorobenzene sulfonyl group | Exhibits distinct biological activity due to dichloro substitution |

| 6-Chloro-3-(3,4-Difluorobenzenesulfonyl)-2H-chromen-2-one | Contains fluorine instead of chlorine | Different electronic properties due to fluorine |

| 6-Chloro-3-(3,4-Dimethylbenzenesulfonyl)-2H-chromen-2-one | Contains methyl groups instead of chlorine | Alters steric hindrance and electronic distribution |

Experimental Analysis

Experimental analysis typically involves spectroscopic techniques such as FT-IR, H-NMR, and C-NMR to confirm the compound's structure. Biological activity can be assessed through in vitro and in vivo studies focusing on enzyme inhibition and cellular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume